molecular formula C13H21ClN2OS B1433034 N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride CAS No. 1421604-90-1

N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride

Cat. No.: B1433034
CAS No.: 1421604-90-1
M. Wt: 288.84 g/mol
InChI Key: BCINSVYLHQXYFX-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2OS and its molecular weight is 288.84 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Processes

  • Scalable Synthesis : A scalable synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established, which is under investigation for treating central nervous system disorders. This process involves acylation, deprotection, and salt formation, yielding the product with high purity (Wei et al., 2016).

Receptor Antagonism

  • Cannabinoid Receptor Antagonism : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a similar compound) have provided insights into its molecular interaction with the CB1 cannabinoid receptor, suggesting its potential use in characterizing brain CB1 receptor binding (Shim et al., 2002).

Pharmacological Properties

  • Antipsychotic Agent Potential : Heterocyclic carboxamides, similar in structure to the compound , have been evaluated as potential antipsychotic agents, showing promising in vivo activities (Norman et al., 1996).

Radioligand Binding

  • Brain Binding Studies : Research on iodine-123 labeled analogs of related compounds, like AM251, has explored their binding in the mouse brain, indicating potential applications in brain receptor studies (Gatley et al., 1996).

Antimicrobial Activity

  • Antimicrobial Studies : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate antimicrobial activities, suggesting its potential use in this field (Ovonramwen et al., 2019).

Other Relevant Research

  • CGRP Receptor Inhibition : A structurally related compound, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is a potent CGRP receptor antagonist. Its synthesis and evaluation highlight the importance of such compounds in receptor inhibition (Cann et al., 2012).

Biochemical Analysis

Biochemical Properties

N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hypoxia-inducible factor 1 (HIF-1) pathways, where it can modulate the expression of HIF-1α protein and downstream target genes . This interaction is crucial in regulating cellular responses to hypoxia, including glycolysis and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, this compound has been shown to induce the expression of HIF-1α protein and the downstream target gene p21, promoting apoptosis through the upregulation of cleaved caspase-3 . These effects highlight its potential in modulating cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator of HIF-1 pathways, binding to HIF-1α and promoting its stabilization and activity under hypoxic conditions . This activation leads to the transcription of genes involved in glycolysis, angiogenesis, and apoptosis, thereby influencing cellular adaptation to low oxygen levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent induction of HIF-1α expression and apoptotic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively modulate HIF-1 pathways without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as excessive apoptosis or metabolic disturbances. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to glycolysis and energy production . The compound’s interactions with metabolic enzymes are crucial for its bioactivity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, influencing its overall efficacy and safety . Understanding these transport mechanisms is essential for optimizing its delivery and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interaction with HIF-1α and other biomolecules, ensuring its effective modulation of cellular pathways.

Properties

IUPAC Name

N-piperidin-4-yl-N-propylthiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS.ClH/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12;/h3-4,10-11,14H,2,5-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINSVYLHQXYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.